Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate
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Overview
Description
Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate is a heterocyclic compound that belongs to the class of diazinanes This compound is characterized by a diazinane ring, which is a six-membered ring containing two nitrogen atoms The presence of an oxo group at the 4-position and a phenyl group at the 2-position further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the diazinane ring. The reaction conditions often include refluxing the reactants in ethanol with a few drops of concentrated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction may produce a diol.
Scientific Research Applications
Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar structure but with a tetrahydropyrimidine ring instead of a diazinane ring.
Ethyl 4-methyl-2-oxo-5-phenyl-1,3,4-oxadiazinane-3-carboxylate: This compound contains an oxadiazinane ring and exhibits different chemical properties.
Uniqueness
Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate is unique due to its specific ring structure and the presence of both oxo and phenyl groups
Properties
Molecular Formula |
C13H16N2O3 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-13(17)10-8-14-11(15-12(10)16)9-6-4-3-5-7-9/h3-7,10-11,14H,2,8H2,1H3,(H,15,16) |
InChI Key |
DKEBCCDSIJCPTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNC(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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